Cas no 1806480-95-4 (3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid)

3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid is a specialized organic compound featuring both formyl and mandelic acid functional groups, making it a versatile intermediate in synthetic chemistry. Its structure allows for further derivatization, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the ethoxycarbonyl and formyl groups enhances its reactivity in condensation and nucleophilic addition reactions. This compound is particularly valuable in asymmetric synthesis and chiral resolution processes due to its mandelic acid backbone. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications. Proper handling and storage under anhydrous conditions are recommended to maintain stability.
3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid structure
1806480-95-4 structure
Product Name:3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid
CAS No:1806480-95-4
MF:C14H16O6
MW:280.273244857788
CID:4940824
Update Time:2025-10-29

3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid
    • Inchi: 1S/C14H16O6/c1-2-20-12(16)4-3-9-5-10(8-15)7-11(6-9)13(17)14(18)19/h5-8,13,17H,2-4H2,1H3,(H,18,19)
    • InChI Key: NWXKPZVBFRCNDA-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1=CC(C=O)=CC(=C1)CCC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 354
  • XLogP3: 0.7
  • Topological Polar Surface Area: 101

3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026065-1g
3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid
1806480-95-4 97%
1g
1,475.10 USD 2021-06-18

Additional information on 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid

Research Brief on 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid (CAS: 1806480-95-4) in Chemical Biology and Pharmaceutical Applications

3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid (CAS: 1806480-95-4) is a specialized chemical compound that has recently garnered attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in the development of enzyme inhibitors, prodrugs, and targeted therapeutics, leveraging its reactive aldehyde and ester functional groups for further chemical modifications.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid as a key intermediate in the synthesis of γ-secretase modulators, which are being investigated for their potential in treating Alzheimer's disease. The study demonstrated that the compound's formyl group could be selectively modified to enhance binding affinity to target proteins, while the ethoxycarbonyl moiety provided stability under physiological conditions. Computational modeling and in vitro assays confirmed its promising pharmacokinetic properties, including moderate blood-brain barrier permeability.

Further research has explored the compound's applications in cancer therapeutics. A preprint from Bioorganic & Medicinal Chemistry Letters (2024) reported its incorporation into histone deacetylase (HDAC) inhibitor scaffolds. The mandelic acid backbone was found to confer improved solubility compared to traditional hydroxamate-based inhibitors, addressing a common challenge in HDAC drug development. Notably, derivatives of 1806480-95-4 showed selective cytotoxicity against triple-negative breast cancer cell lines (IC50 values ranging from 0.8-2.3 μM) while sparing normal fibroblasts.

From a synthetic chemistry perspective, advances in the production of 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid have been reported. A recent patent (WO2023124567) describes an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with >99% purity by HPLC. This improved synthetic route addresses previous challenges in controlling the stereochemistry at the mandelic acid center, which is crucial for biological activity. The patent also discloses novel purification techniques using supercritical fluid chromatography to separate diastereomers.

Emerging applications in chemical biology include the compound's use as a bifunctional linker in PROTAC (Proteolysis Targeting Chimera) design. Researchers at several institutions have utilized its aldehyde group for oxime ligation with aminooxy-containing E3 ligase ligands, while the carboxylic acid moiety allows conjugation to target protein binders. This approach was successfully demonstrated in degrading BRD4 protein in leukemia cells, with degradation efficiency (DC50) reaching 50 nM for optimized constructs.

Safety and toxicological assessments of 1806480-95-4 and its derivatives remain an active area of investigation. Preliminary ADME studies in rodent models indicate rapid ester hydrolysis in plasma (t1/2 = 12 minutes) with the major metabolite being 5-formylmandelic acid. No significant off-target effects were observed in broad panel screening against 168 kinases and 45 GPCRs at 10 μM concentration. However, researchers caution that the formyl group may react with endogenous thiols, necessitating structural modifications for in vivo applications.

The compound's commercial availability has expanded recently, with several specialty chemical suppliers now offering 3-(3-Ethoxy-3-oxopropyl)-5-formylmandelic acid in research quantities (typically 100mg to 5g scale). Pricing remains premium due to the complex synthesis, currently ranging from $350-$500 per gram. Analytical standards with full characterization data (including 1H/13C NMR, HRMS, and chiral HPLC traces) have become available from major reference material providers, facilitating quality control in research applications.

Future research directions highlighted in recent review articles include exploring the compound's potential in: 1) developing covalent inhibitors through reversible aldehyde-protein interactions, 2) creating stimuli-responsive prodrugs activated by tumor-associated enzymes, and 3) serving as a versatile scaffold for fragment-based drug discovery. The unique combination of reactivity, stability, and derivatizability positions 1806480-95-4 as a valuable tool for medicinal chemistry innovation in the coming years.

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